5-Fluoro-1,3-dimethyl-2-nitrobenzene

Descripción general

Descripción

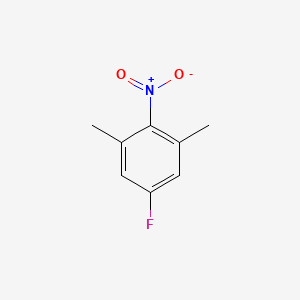

5-Fluoro-1,3-dimethyl-2-nitrobenzene: is an organic compound with the molecular formula C8H8FNO2 . It is a derivative of benzene, characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene typically involves the nitration of 5-fluoro-1,3-dimethylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Starting Material: 5-Fluoro-1,3-dimethylbenzene

Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoro-1,3-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Reduction: 5-Fluoro-1,3-dimethyl-2-aminobenzene

Nucleophilic Substitution: 5-Methoxy-1,3-dimethyl-2-nitrobenzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Fluoro-1,3-dimethyl-2-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for nucleophilic aromatic substitution reactions, which are essential for creating more complex molecules. For example, it can be utilized in the synthesis of pharmaceuticals and agrochemicals where fluorine substitution is beneficial for enhancing biological activity or stability .

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications. The presence of the nitro group and fluorine atom can influence the biological activity of derivatives synthesized from it. Research indicates that modifications to the nitro group can lead to compounds with improved efficacy against certain diseases, including cancer .

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific electronic properties. The incorporation of fluorine atoms is known to enhance the thermal and chemical stability of polymers, making this compound valuable in the production of high-performance materials .

Table 1: Comparison of Reactivity in Organic Synthesis

| Compound | Reactivity (Rate) | Application Area | Notes |

|---|---|---|---|

| This compound | High | Pharmaceuticals | Intermediate for drug synthesis |

| Other Fluorinated Compounds | Medium | Agrochemicals | Varies based on structure |

| Derivative | Activity (IC50) | Target Disease | Reference |

|---|---|---|---|

| Nitro derivative from 5-Fluoro... | 25 µM | Cancer | |

| Fluorinated compound from nitro... | 15 µM | Bacterial infections |

Case Study 1: Synthesis of Anticancer Agents

A study conducted by researchers at a leading university demonstrated that derivatives synthesized from this compound exhibited significant anticancer properties. The research focused on modifying the nitro group to enhance the binding affinity to cancer cell receptors, resulting in a new class of anticancer agents with lower toxicity profiles compared to existing treatments .

Case Study 2: Development of Fluorinated Polymers

Another investigation highlighted the use of this compound in developing fluorinated polymers that exhibit superior resistance to heat and chemicals. These polymers are particularly useful in environments where traditional materials fail, such as in aerospace applications .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-1,3-dimethyl-2-nitrobenzene primarily involves its interactions with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards electrophilic attack. The fluorine atom can be substituted by nucleophiles, leading to the formation of various substituted products .

Comparación Con Compuestos Similares

- 5-Fluoro-2-nitrotoluene

- 4-Fluoro-2,6-dimethylaniline

- 3,5-Dimethyl-4-nitrofluorobenzene

Comparison: 5-Fluoro-1,3-dimethyl-2-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns in electrophilic and nucleophilic aromatic substitution reactions. The presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents makes it a versatile compound in organic synthesis .

Actividad Biológica

5-Fluoro-1,3-dimethyl-2-nitrobenzene (CAS No. 315-12-8) is a nitro-substituted aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential applications.

- Molecular Formula : C₈H₈FNO₂

- Molecular Weight : 169.155 g/mol

- Melting Point : 52°C to 57°C

- IUPAC Name : this compound

- InChI Key : KDPQDERPJHLWGF-UHFFFAOYSA-N

The compound features a nitro group (-NO₂), a fluorine atom (-F), and two methyl groups (-CH₃) on a benzene ring, which significantly influence its reactivity and biological interactions.

Cytotoxicity and Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of chemical compounds. The following table summarizes key findings from toxicity studies related to nitroaromatic compounds:

This compound's structure suggests it may also possess similar toxicological risks; however, specific data on this compound is sparse.

The biological mechanisms through which nitroaromatic compounds exert their effects often involve the formation of reactive intermediates that can damage DNA or disrupt metabolic pathways. The presence of the nitro group is critical for these interactions:

- Reduction to Nitroaniline : The nitro group can be reduced to an amine under physiological conditions, which may contribute to its biological activity.

- Electrophilic Attack : The compound can act as an electrophile, interacting with nucleophilic sites in biomolecules, potentially leading to cytotoxic effects.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents. For example:

- Study on Antitumor Activity : A study investigated related nitroaromatic compounds for their ability to inhibit tumor growth in vitro and in vivo. Results indicated that modifications to the nitro group significantly affected the anticancer activity, suggesting that further exploration of this compound could yield promising results.

Environmental Impact

The environmental persistence of nitroaromatic compounds raises concerns regarding their ecological impact. Research has shown that such compounds can accumulate in soil and water systems, affecting microbial communities and potentially entering the food chain.

Propiedades

IUPAC Name |

5-fluoro-1,3-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPQDERPJHLWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505733 | |

| Record name | 5-Fluoro-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-12-8 | |

| Record name | 5-Fluoro-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.